
Azithromycin hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azithromycin hydrate is a useful research compound. Its molecular formula is C38H76N2O14 and its molecular weight is 785.026. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Azithromycin hydrate is primarily indicated for treating various bacterial infections. Its broad-spectrum activity makes it effective against both gram-positive and gram-negative bacteria, including atypical pathogens.
Common Indications:
- Respiratory Infections: Effective in treating community-acquired pneumonia, acute bacterial sinusitis, and exacerbations of chronic bronchitis.
- Skin Infections: Used for uncomplicated skin and skin structure infections.
- Sexually Transmitted Infections: Effective against urethritis, cervicitis, and genital ulcer disease.
- Ocular Conditions: Recent studies have highlighted its efficacy in treating Meibomitis-related keratoconjunctivitis through ophthalmic solutions.
Table 1: Indications and Dosage for this compound
Infection Type | Recommended Dosage |
---|---|
Community-acquired pneumonia | 500 mg on Day 1, then 250 mg daily (Days 2-5) |
Acute bacterial sinusitis | 500 mg once daily for 3 days |
Urethritis/Cervicitis | Single dose of 1 g |
Meibomitis-related keratoconjunctivitis | 1% ophthalmic solution for 14 days |
Ophthalmic Applications
Recent studies have demonstrated the efficacy of this compound in ophthalmic formulations. A notable case study evaluated its use in patients suffering from Meibomitis-related keratoconjunctivitis (MRKC).
Case Study Overview:
- Study Design: Retrospective evaluation of patients treated with this compound ophthalmic solution from January 2020 to August 2022.
- Results:
- Significant improvement in conjunctival hyperemia scores from 1.9±0.6 to 0.8±1.0 post-treatment (p=0.02).
- Reduction in conjunctival vascular area from 51.9±18.5 to 26.2±27.4 (p=0.04).
This study underscores the potential of this compound as a monotherapy for ocular surface diseases, providing both antibacterial and anti-inflammatory effects.
Chronic Respiratory Conditions
This compound has also been investigated for its role in managing chronic respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its anti-inflammatory properties contribute to reducing exacerbations in these patients.
Research Findings:
- Long-term use has shown a reduction in asthma exacerbations when administered as an adjunct therapy.
- In patients with cystic fibrosis, azithromycin therapy has been associated with improved lung function and reduced frequency of pulmonary exacerbations.
Table 2: Summary of Respiratory Applications
Condition | Effectiveness |
---|---|
Asthma | Reduces exacerbation frequency |
Chronic Obstructive Pulmonary Disease | Suppresses inflammatory processes |
Cystic Fibrosis | Improves respiratory function |
Pharmacological Properties
This compound exhibits unique pharmacokinetics that enhance its therapeutic efficacy:
- Long Half-Life: Allows for once-daily dosing.
- Tissue Penetration: High concentrations achieved in tissues compared to serum levels.
- Immunomodulatory Effects: May reduce inflammation through modulation of immune responses.
Eigenschaften
CAS-Nummer |
117772-70-0; 83905-01-5 |
---|---|
Molekularformel |
C38H76N2O14 |
Molekulargewicht |
785.026 |
IUPAC-Name |
(2R,3S,4R,5R,8R,10R,11R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one;dihydrate |
InChI |
InChI=1S/C38H72N2O12.2H2O/c1-15-27-38(10,46)31(42)24(6)40(13)19-20(2)17-36(8,45)33(52-35-29(41)26(39(11)12)16-21(3)48-35)22(4)30(23(5)34(44)50-27)51-28-18-37(9,47-14)32(43)25(7)49-28;;/h20-33,35,41-43,45-46H,15-19H2,1-14H3;2*1H2/t20-,21-,22?,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-;;/m1../s1 |
InChI-Schlüssel |
SRMPHJKQVUDLQE-FHBXIABPSA-N |
SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)(C)O.O.O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.